1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C13H16N2O4 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one typically involves the reaction of 2-nitrophenol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one can be compared with other piperidine derivatives, such as:
1-(Piperidin-1-yl)ethanone: A simpler piperidine derivative with different chemical properties and applications.
1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one: Another piperidine derivative with distinct biological activities.
1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethanone: A closely related compound with similar chemical structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
185617-45-2 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[4-(2-nitrophenoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H16N2O4/c1-10(16)14-8-6-11(7-9-14)19-13-5-3-2-4-12(13)15(17)18/h2-5,11H,6-9H2,1H3 |
InChI Key |
YEICCLKMSMVXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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